Cinalukast-d4 -

Cinalukast-d4

Catalog Number: EVT-1499310
CAS Number:
Molecular Formula: C₂₃H₂₄D₄N₂O₃S
Molecular Weight: 416.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cinalukast-d4 is a deuterated analog of Cinalukast, a small molecule drug primarily used in the treatment of asthma. Cinalukast functions as a selective antagonist of leukotriene D4 at the cysteinyl leukotriene receptor 1 in the human airway. This compound is particularly significant in the study of leukotriene pathways and their role in inflammatory responses, making it a valuable tool in both clinical and research settings.

Source

Cinalukast-d4 is synthesized in laboratories and is available for research purposes from various chemical suppliers, including BenchChem and Smolecule, where it is offered with a purity greater than 98% .

Classification

Cinalukast-d4 falls under the category of cysteinyl leukotriene receptor antagonists, which are compounds designed to block the action of leukotrienes, inflammatory mediators involved in asthma and other allergic conditions. It is classified as a pharmacological agent with potential applications beyond asthma, including allergic rhinitis and chronic obstructive pulmonary disease.

Synthesis Analysis

Methods

Cinalukast-d4 can be synthesized through multi-step organic synthesis techniques that involve the incorporation of deuterium into the molecular structure. The synthesis typically includes several key steps:

  1. Formation of the Thiazole Ring: The reaction of a suitable thioamide with an α-haloketone forms the thiazole ring, which is crucial for the drug's activity.
  2. Vinylation: The thiazole derivative undergoes vinylation to introduce a vinyl group into the structure.
  3. Coupling with Succinanilic Acid: The final step involves coupling the vinylated thiazole with succinanilic acid under controlled conditions to yield Cinalukast-d4.

These steps ensure that deuterium is incorporated at specific positions within the molecule, enhancing its utility in pharmacokinetic studies .

Technical Details

The synthetic routes are optimized for high yield and purity, employing advanced purification techniques to isolate Cinalukast-d4 effectively. Industrial production methods may also be adapted for large-scale synthesis while maintaining stringent quality control measures.

Molecular Structure Analysis

Structure

Cinalukast-d4 retains a similar structural framework to Cinalukast but includes deuterium atoms that replace certain hydrogen atoms. This modification can be represented as follows:

  • Molecular Formula: C₁₃H₁₈D₄N₂O₄S
  • Molecular Weight: Approximately 302.43 g/mol

The presence of deuterium enhances its stability and alters its pharmacokinetic properties, making it useful for tracing studies in metabolic pathways.

Data

The structural characteristics of Cinalukast-d4 can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the incorporation of deuterium and assess purity levels.

Chemical Reactions Analysis

Reactions

Cinalukast-d4 participates in various chemical reactions typical for cysteinyl leukotriene receptor antagonists, including:

  • Ligand-Receptor Interactions: Binding studies demonstrate its efficacy in blocking leukotriene D4 at the cysteinyl leukotriene receptor 1.
  • Metabolic Pathway Studies: As a labeled compound, it can be used to study metabolic pathways involving leukotrienes and their effects on inflammatory processes.

Technical Details

The reactivity profile of Cinalukast-d4 allows researchers to explore its interactions within biological systems, providing insights into its mechanism of action and therapeutic potential.

Mechanism of Action

Process

Cinalukast-d4 functions by selectively antagonizing leukotriene D4 at the cysteinyl leukotriene receptor 1 located in human airways. This action prevents bronchoconstriction and reduces inflammation associated with asthma and other allergic conditions.

Data

Clinical studies have shown that orally administered Cinalukast provides significant protection against exercise-induced bronchoconstriction for at least eight hours after dosing. The efficacy varies with dosage, as higher doses maintain protective effects longer than lower doses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid
  • Solubility: Approximately 0.000872 g/L in water
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Chemical Properties

Cinalukast-d4 exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH or temperature variations. Its chemical stability makes it suitable for long-term storage and use in various experimental setups.

Applications

Scientific Uses

Cinalukast-d4 has multiple applications in scientific research:

  • Pharmacological Studies: Used as a model compound to investigate leukotriene receptor antagonism.
  • Inflammatory Response Research: Explored for its effects on leukotriene pathways and related inflammatory conditions.
  • Therapeutic Development: Investigated for potential uses beyond asthma treatment, including allergic rhinitis and chronic obstructive pulmonary disease.
Chemical Characterization of Cinalukast-d4

Structural Identification and Deuterium Labeling

Cinalukast-d4 is a deuterated analog of the cysteinyl leukotriene receptor antagonist Cinalukast (Ro 24-5913), where four hydrogen atoms are replaced by deuterium at specific molecular positions. The parent compound, Cinalukast, has the chemical formula C₂₃H₂₈N₂O₃S and a monoisotopic mass of 412.182063462 Da [1] [7]. Deuterium labeling typically targets metabolically vulnerable sites, such as the ethyl groups attached to the succinic acid moiety (positions: 2,2-diethyl) or the cyclobutyl ring [7]. This substitution yields C₂₃H₂₄D₄N₂O₃S, with a theoretical molecular mass increase of +4.053 Da compared to the protiated form. The (E)-configuration of the ethenyl bridge (between the thiazole and phenyl rings) remains conserved in Cinalukast-d4, as confirmed by retained UV-Vis spectral profiles indicative of conjugated π-systems [1] [6].

Structural Significance of Labeling Sites:

  • Ethyl groups (-CH₂CH₃ → -CD₂CD₃): Deuterating these groups reduces susceptibility to oxidative metabolism, prolonging the molecular backbone's integrity.
  • Cyclobutyl methylenes (-CH₂- → -CD₂-): Enhances stability against ring-opening enzymatic reactions [7].

Synthesis Pathways for Deuterated Cinalukast Analogues

Synthesis of Cinalukast-d4 employs two primary strategies, leveraging either late-stage isotopic exchange or building-block assembly using deuterated precursors:

Strategy 1: Deuterium Incorporation via Precursor Synthesis

  • Deuterated Diethyl Succinate Synthesis: Ethyl-d₅ bromide (C₂D₅Br) undergoes nucleophilic substitution with diethyl acetamidomalonate, followed by hydrolysis/decarboxylation to yield 2,2-diethyl-d₅ succinic acid.
  • Thiazole Intermediate: 4-Cyclobutyl-2-(bromomethyl)thiazole is reacted with triethyl phosphite-d₁₅ to generate a deuterated phosphonium ylide.
  • Wittig-Horner Coupling: The ylide reacts with 3-nitrobenzaldehyde to form the (E)-styryl-thiazole intermediate, which is reduced to the aniline.
  • Amidation: Condensation between the deuterated succinic acid derivative and the aniline yields Cinalukast-d4 [4] [6].

Strategy 2: Post-Synthesis H/D Exchange

Catalytic deuteration (e.g., Pd/C, D₂O) targets acidic α-protons adjacent to carbonyls in the succinamate segment. However, this method risks isotopic scrambling and typically achieves <95% D-incorporation, making precursor-based routes preferable for high isotopic purity [6].

Table 1: Key Synthetic Intermediates for Cinalukast-d4

IntermediateDeuterated SiteSynthetic RouteIsotopic Purity (%)
2,2-Diethyl-d₅ succinic acid-CD₂CD₃Alkylation of acetamidomalonate-d₂>99
4-Cyclobutyl-2-(triphenylphosphonium-d₁₅ methyl)thiazoleThiazole-CH₂P⁺(C₆D₅)₃Arbuzov reaction with P(OC₂D₅)₃98
3-[(E)-2-(4-Cyclobutylthiazol-2-yl)vinyl]anilineNoneWittig-Horner couplingN/A

Spectroscopic Analysis of Cinalukast-d4

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR: Signals for -CD₂CD₃ ethyl groups vanish, confirming deuterium incorporation. Residual protons in the cyclobutyl ring appear as a multiplet at δ 2.5–3.0 ppm.
  • ¹³C-NMR: The C-2' carbon (adjacent to deuterated ethyls) shifts from δ 55.2 ppm to 55.0 ppm due to isotope effects, while -CD₂CD₃ carbons exhibit quintuplets (J₃ = 19 Hz) at δ 7.5–8.5 ppm [7].
  • ²H-NMR: Characteristic peaks at δ 0.9 ppm (-CD₃) and δ 2.3 ppm (-CD₂- cyclobutyl) validate site-specific labeling.

Mass Spectrometry (MS)

High-resolution ESI-MS shows a molecular ion cluster at m/z 416.235 (M⁺, +4.053 vs. protiated form), with a base peak at 416.235 and minor M+1/M+2 peaks (<0.5% abundance), confirming ≥99% isotopic enrichment. Fragmentation patterns mirror non-deuterated Cinalukast, with key ions shifted:

  • m/z 302.108 → 306.161 (cleavage at amide bond)
  • m/z 189.042 → 191.056 (thiazole-vinyl fragment) [1] [7]

Infrared (IR) Spectroscopy

IR spectra retain critical bands:

  • 1710 cm⁻¹ (C=O stretch, carboxylic acid)
  • 1660 cm⁻¹ (C=O stretch, amide)
  • 1605 cm⁻¹ (C=C stretch, ethenyl bridge)Deuteration-induced shifts are minimal (<5 cm⁻¹) due to the absence of labeling at vibrational sites like O-H or N-H [6].

Properties

Product Name

Cinalukast-d4

Molecular Formula

C₂₃H₂₄D₄N₂O₃S

Molecular Weight

416.57

Synonyms

4-[[3-[(1E)-2-(4-Cyclobutyl-2-thiazolyl)ethenyl]phenyl]amino]-2,2-diethyl-4-oxo-Butanoic Acid; Ro 24-5913-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.